molecular formula C34H30ClNO2Ru B1530814 Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) CAS No. 470688-18-7

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)

Cat. No. B1530814
M. Wt: 621.1 g/mol
InChI Key: KIHQSADFAGYHKF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) is a useful research compound. Its molecular formula is C34H30ClNO2Ru and its molecular weight is 621.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications and Synthesis

Ruthenium-catalyzed Amino- and Alkoxycarbonylations : The catalytic capabilities of Ruthenium complexes, including derivatives similar to the requested compound, have been demonstrated in amino- and alkoxycarbonylation reactions of aromatic rings. These reactions proceed via C-H bond cleavage, enabling the regioselective introduction of amide and ester groups, and show broad generality across various carbonylating agents (Kochi et al., 2009).

Intramolecular Diels-Alder Reactions : Ruthenium(II) complexes have been used to catalyze intramolecular Diels-Alder reactions, leading to the selective synthesis of cyclic compounds under mild conditions. These reactions underscore the utility of Ruthenium complexes in synthesizing structurally complex molecules with high selectivity and yield (Vac et al., 1989).

Synthesis of 1-Alkylamine Complex Salts : The synthesis and structural elucidation of 1-alkylaminedicarbonyl(η5-pentamethylcyclopentadienyl)ruthenium(II) complex salts have been reported. These complexes highlight the potential for creating water-soluble compounds with significant applications in catalysis and material science (Nyawade et al., 2016).

Polymerization Catalyst : Ruthenium complexes have catalyzed the polymerization of OH or COOH group-containing alkynes to produce functionalized poly(acetylene)s. This process showcases the role of Ruthenium catalysts in polymer chemistry, enabling the development of new materials with specific functional properties (Yamaguchi et al., 1994).

Cyclocarbonylation of Allenyl Alcohols and Amines : Demonstrating the versatility of Ruthenium catalysts, cyclocarbonylation reactions have been performed to selectively synthesize lactones and lactams. These findings further illustrate the wide-ranging applications of Ruthenium complexes in organic synthesis, offering efficient pathways to cyclic organic compounds (Yoneda et al., 2003).

properties

IUPAC Name

chlororuthenium(3+);methanone;2,3,4,5-tetraphenyl-N-propan-2-ylcyclopenta-2,4-dien-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N.2CHO.ClH.Ru/c1-23(2)33-32-30(26-19-11-5-12-20-26)28(24-15-7-3-8-16-24)29(25-17-9-4-10-18-25)31(32)27-21-13-6-14-22-27;2*1-2;;/h3-23,33H,1-2H3;2*1H;1H;/q3*-1;;+4/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQSADFAGYHKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N[C-]1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[CH-]=O.[CH-]=O.Cl[Ru+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30ClNO2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)
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Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)
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Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)
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Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)
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Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)
Reactant of Route 6
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)

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